molecular formula C15H17O4P B14600259 Bis(hydroxyphenylmethyl)phosphinic acid methyl ester CAS No. 58774-10-0

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester

Cat. No.: B14600259
CAS No.: 58774-10-0
M. Wt: 292.27 g/mol
InChI Key: WGIGVKVTKBBGQU-UHFFFAOYSA-N
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Description

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(hydroxyphenylmethyl)phosphinic acid methyl ester typically involves the esterification of phosphinic acid derivatives. One common method is the reaction of phosphinic acid with methyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(hydroxyphenylmethyl)phosphinic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid derivatives: These compounds share similar structural features but differ in their functional groups.

    Phosphinic acid esters: Similar in structure but may have different ester groups.

    Phosphonates: Compounds with a similar phosphorus-oxygen-carbon framework.

Uniqueness

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

58774-10-0

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

[[hydroxy(phenyl)methyl]-methoxyphosphoryl]-phenylmethanol

InChI

InChI=1S/C15H17O4P/c1-19-20(18,14(16)12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3

InChI Key

WGIGVKVTKBBGQU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O

Origin of Product

United States

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